molecular formula C74H56N4 B13403971 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline)

4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline)

Cat. No.: B13403971
M. Wt: 1001.3 g/mol
InChI Key: HATRMKIPFKLNMQ-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) is an organic compound known for its unique structure and properties It consists of an ethene core with four N,N-diphenylaniline groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) typically involves the reaction of 1,2-dibromoethane with N,N-diphenylaniline under nitrogen protection to form an intermediate. This intermediate is then reacted with 4-buten-1-amine in tetrahydrofuran (THF) solvent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo substitution reactions where the phenyl groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. For instance, in organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes through the device. This is achieved through its conjugated structure, which allows for efficient charge delocalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) is unique due to its specific functional groups, which impart distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and advanced materials.

Properties

Molecular Formula

C74H56N4

Molecular Weight

1001.3 g/mol

IUPAC Name

N,N-diphenyl-4-[1,2,2-tris[4-(N-phenylanilino)phenyl]ethenyl]aniline

InChI

InChI=1S/C74H56N4/c1-9-25-61(26-10-1)75(62-27-11-2-12-28-62)69-49-41-57(42-50-69)73(58-43-51-70(52-44-58)76(63-29-13-3-14-30-63)64-31-15-4-16-32-64)74(59-45-53-71(54-46-59)77(65-33-17-5-18-34-65)66-35-19-6-20-36-66)60-47-55-72(56-48-60)78(67-37-21-7-22-38-67)68-39-23-8-24-40-68/h1-56H

InChI Key

HATRMKIPFKLNMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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